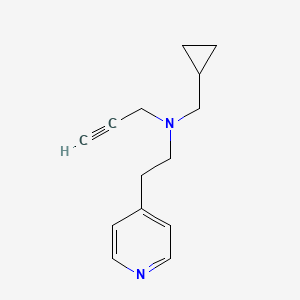

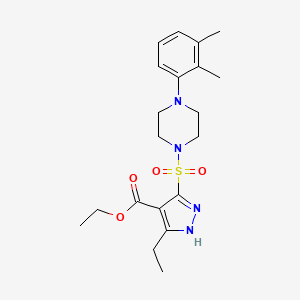

![molecular formula C19H17FN6O3 B2969490 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide CAS No. 1261017-28-0](/img/structure/B2969490.png)

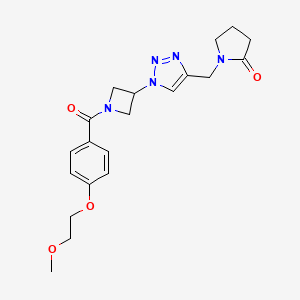

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(propan-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole and oxadiazole moieties are found in a variety of compounds with diverse biological activities. They are part of many drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and oxadiazole rings, along with a pyridine ring and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in different solvents .科学的研究の応用

Synthesis and Biological Assessment

Researchers have developed methods for synthesizing novel acetamides, including compounds similar to the one , by starting from commercially available chloropyridine carboxylic acids and proceeding through a series of reactions involving amidoximes, hydrazinolysis, and hydrolysis. This synthetic approach allows for the creation of a diverse set of analogs bearing an 1,2,4-oxadiazole cycle, which are then subjected to biological assessments to explore their potential pharmacological activities (Karpina et al., 2019).

Modification and Anticancer Activity

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activities and reducing toxicity (Wang et al., 2015).

Molecular Probes and Receptor Studies

The compound has also been part of studies focusing on developing molecular probes for receptors, such as the A2A adenosine receptor, using a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. These studies involve optimizing substituents to achieve high affinity and selectivity, indicating the compound's relevance in receptor-targeted research and potential therapeutic applications (Kumar et al., 2011).

Insecticidal Applications

Research has extended into the insecticidal potential of heterocyclic compounds incorporating thiadiazole moieties. Such studies are crucial for the development of new pesticides, showcasing the compound's versatility beyond medicinal applications (Fadda et al., 2017).

作用機序

Target of action

Compounds containing the 1,2,4-triazole and oxadiazole moieties are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds are capable of forming specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Compounds containing the 1,2,4-triazole and oxadiazole moieties have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its specific chemical structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for related compounds .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For related compounds, these effects can include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of cell death in the case of anticancer activity .

特性

IUPAC Name |

2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN6O3/c1-11(2)21-15(27)10-26-19(28)25-8-4-7-14(17(25)23-26)18-22-16(24-29-18)12-5-3-6-13(20)9-12/h3-9,11H,10H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAPBJVZWNCOCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2969411.png)

![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)

![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)

![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)

![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)